

Application Notes and Protocols for High-Throughput Screening of Niraparib R-enantiomer

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Compound of Interest

Compound Name: Niraparib (R-enantiomer)

Cat. No.: B1678939

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Introduction

Niraparib is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, which are critical components of the DNA damage response (DDR) pathway.[1][2] Inhibition of PARP leads to the accumulation of single-strand DNA breaks, which, during replication, are converted into more lethal double-strand breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DNA damage can lead to synthetic lethality and cell death.[3]

Niraparib is a chiral molecule, and its activity resides in both the (S)- and (R)-enantiomers. While the racemate is used clinically, understanding the specific activity of each enantiomer is crucial for structure-activity relationship (SAR) studies and the development of next-generation PARP inhibitors. The Niraparib R-enantiomer has demonstrated potent inhibition of PARP-1.[4] These application notes provide detailed protocols for the high-throughput screening (HTS) of the Niraparib R-enantiomer to assess its inhibitory activity against PARP enzymes.

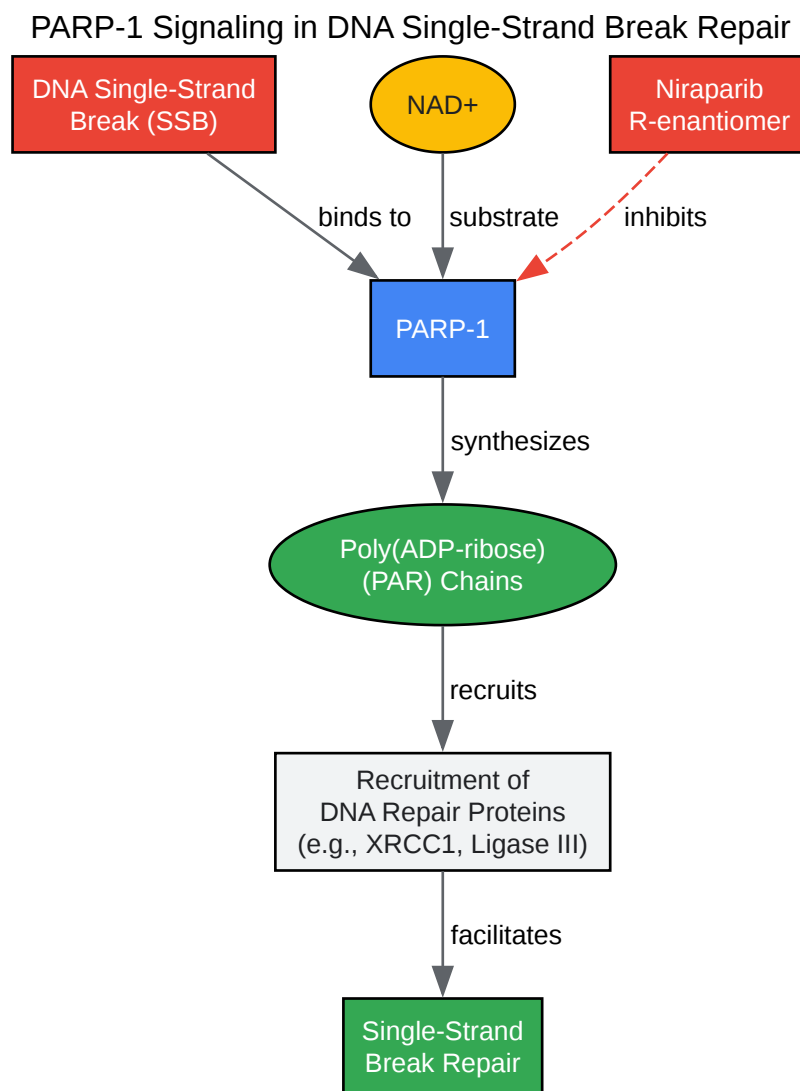
Quantitative Data

The following table summarizes the reported in vitro inhibitory and cell-based activities of Niraparib R-enantiomer compared to its S-enantiomer.

| Compound | Target | Assay Type | IC50 / EC50 / CC50 | Reference |
|------------------------|--------|--------------------------------------|-----------------------------------------------------------------|-----------|
| Niraparib R-enantiomer | PARP-1 | Biochemical (Inhibitory) | 2.4 nM | [4] |
| Niraparib S-enantiomer | PARP-1 | Biochemical (Inhibitory) | Not explicitly stated, but noted as having excellent inhibition | [4] |
| Niraparib R-enantiomer | PARP | Cell-based (PARylation) | 30 nM | [4] |
| Niraparib S-enantiomer | PARP | Cell-based (PARylation) | 4.0 nM | [4] |
| Niraparib R-enantiomer | - | Cell-based (BRCA1-HeLa Cytotoxicity) | 470 nM | [4] |
| Niraparib S-enantiomer | - | Cell-based (BRCA1-HeLa Cytotoxicity) | 34 nM | [4] |

Signaling Pathway

The following diagram illustrates the central role of PARP-1 in the DNA single-strand break repair (SSBR) pathway.



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Caption: PARP-1 in DNA Single-Strand Break Repair.

Experimental Protocols

Protocol 1: Biochemical High-Throughput Screening of PARP-1 Inhibition (ELISA-based)

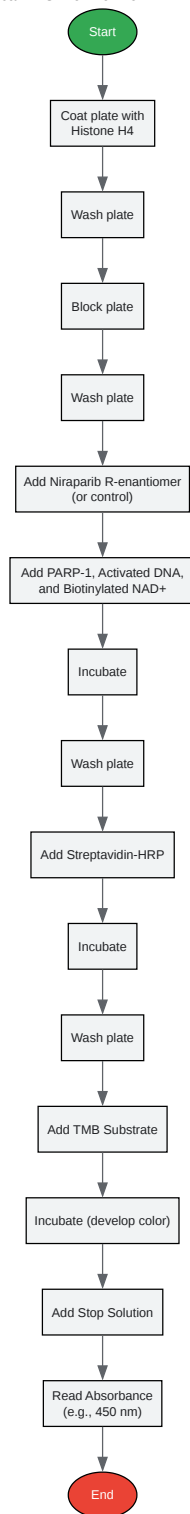
This protocol describes a colorimetric ELISA-based assay to determine the in vitro inhibitory activity of the Niraparib R-enantiomer on PARP-1.[\[5\]](#)

Materials:

- Recombinant human PARP-1 enzyme
- Histone H4
- Biotinylated NAD⁺
- Activated DNA (e.g., sonicated calf thymus DNA)
- Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT
- Wash Buffer: PBS with 0.05% Tween-20 (PBST)
- Streptavidin-HRP conjugate
- TMB substrate
- Stop Solution (e.g., 1 M H₂SO₄)
- 96-well or 384-well high-binding microplates
- Niraparib R-enantiomer stock solution (in DMSO)

Experimental Workflow:

Biochemical HTS Workflow for PARP-1 Inhibitors



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Caption: HTS Workflow for Biochemical PARP-1 Inhibition Assay.

Procedure:

- **Plate Coating:** Coat the wells of a high-binding microplate with Histone H4 (e.g., 1 μ g/well in PBS) and incubate overnight at 4°C.
- **Washing:** Wash the plate three times with Wash Buffer.
- **Blocking:** Block the wells with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
- **Washing:** Repeat the washing step.
- **Compound Addition:** Prepare serial dilutions of the Niraparib R-enantiomer in Assay Buffer. Add the diluted compound or vehicle control (DMSO) to the wells.
- **Enzyme Reaction:** Prepare a reaction mixture containing PARP-1 enzyme, activated DNA, and biotinylated NAD⁺ in Assay Buffer. Add this mixture to the wells to initiate the reaction.
- **Incubation:** Incubate the plate at room temperature for 1 hour.
- **Washing:** Repeat the washing step.
- **Detection:** Add Streptavidin-HRP conjugate diluted in Assay Buffer to each well and incubate for 30 minutes at room temperature.
- **Washing:** Wash the plate five times with Wash Buffer.
- **Signal Development:** Add TMB substrate to each well and incubate in the dark until sufficient color development.
- **Stop Reaction:** Add Stop Solution to each well.
- **Data Acquisition:** Read the absorbance at 450 nm using a microplate reader.
- **Data Analysis:** Calculate the percent inhibition for each concentration of the Niraparib R-enantiomer and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based High-Throughput Screening of PARP Inhibition (PARylation Assay)

This protocol outlines a cell-based assay to measure the inhibition of PARP activity within cells by quantifying the levels of poly(ADP-ribose) (PAR).

Materials:

- BRCA1-deficient human cancer cell line (e.g., MDA-MB-436) or other suitable cell line.
- Complete cell culture medium.
- DNA damaging agent (e.g., H₂O₂ or MNNG).
- Niraparib R-enantiomer stock solution (in DMSO).
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- Anti-PAR primary antibody.
- HRP-conjugated secondary antibody.
- Chemiluminescent substrate.
- 96-well or 384-well cell culture plates.
- Western blot apparatus or high-content imaging system.

Procedure:

- **Cell Seeding:** Seed cells into a multi-well plate at a density that will result in approximately 80-90% confluency at the time of the assay.
- **Compound Treatment:** The following day, treat the cells with serial dilutions of the Niraparib R-enantiomer or vehicle control for 1-2 hours.
- **DNA Damage Induction:** Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 1 mM H₂O₂ for 10 minutes).

- Cell Lysis: Wash the cells with ice-cold PBS and then lyse them directly in the wells using Lysis Buffer.
- Quantification of PARylation:
 - Western Blotting:
 1. Determine the protein concentration of the lysates.
 2. Perform SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
 3. Probe the membrane with an anti-PAR antibody, followed by an HRP-conjugated secondary antibody.
 4. Detect the signal using a chemiluminescent substrate and an imaging system.
 5. Quantify the band intensities to determine the level of PARylation.
 - In-Cell Western / High-Content Imaging:
 1. Fix and permeabilize the cells in the plate.
 2. Incubate with an anti-PAR primary antibody, followed by a fluorescently labeled secondary antibody.
 3. Image the plate using a high-content imager and quantify the fluorescence intensity per cell or per well.
- Data Analysis: Calculate the percent inhibition of PARylation for each concentration of the Niraparib R-enantiomer and determine the EC50 value.

Conclusion

The provided protocols offer robust and adaptable methods for the high-throughput screening of the Niraparib R-enantiomer. The biochemical assay allows for the direct assessment of enzymatic inhibition, while the cell-based assay provides insights into the compound's activity in a more physiologically relevant context. The quantitative data presented highlights the potency of the R-enantiomer, and these protocols can be utilized to further characterize its

activity and to screen for novel PARP inhibitors with improved therapeutic profiles. Careful optimization of assay conditions is recommended to ensure high-quality and reproducible data.

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